molecular formula C8H15NO B13483637 3-Methyl 2-Oxa-7-azaspiro[4.4]nonane

3-Methyl 2-Oxa-7-azaspiro[4.4]nonane

Cat. No.: B13483637
M. Wt: 141.21 g/mol
InChI Key: JSLRCXOKKHZXMO-UHFFFAOYSA-N
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Description

3-Methyl-2-oxa-7-azaspiro[4.4]nonane is a spirocyclic compound characterized by a unique structure that includes an oxygen and nitrogen atom within its spiro ring system.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-2-oxa-7-azaspiro[4.4]nonane typically involves the formation of the spirocyclic ring system through cyclization reactions. One common method includes the use of free radical chemistry, where radicals are generated and subsequently induce cyclization to form the spiro ring . Another approach involves the intramolecular ipso-cyclization of specific precursors under controlled conditions .

Industrial Production Methods

While detailed industrial production methods for 3-methyl-2-oxa-7-azaspiro[4.4]nonane are not extensively documented, the scalable synthesis of similar spirocyclic compounds often involves optimizing reaction conditions to achieve high yields and purity. This may include the use of continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions

3-Methyl-2-oxa-7-azaspiro[4.4]nonane can undergo various chemical reactions, including:

    Reduction: Reduction reactions involve the addition of hydrogen atoms or the removal of oxygen atoms, commonly using reducing agents like lithium aluminum hydride.

    Substitution: In substitution reactions, one functional group in the molecule is replaced by another.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate

    Reducing Agents: Lithium aluminum hydride, sodium borohydride

    Nucleophiles: Halogens, amines

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds .

Scientific Research Applications

3-Methyl-2-oxa-7-azaspiro[4.4]nonane has several scientific research applications:

Mechanism of Action

The mechanism by which 3-methyl-2-oxa-7-azaspiro[4.4]nonane exerts its effects involves interactions with molecular targets such as enzymes and receptors. The spirocyclic structure allows for specific binding interactions, which can modulate the activity of these targets. Pathways involved may include signal transduction and metabolic processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Methyl-2-oxa-7-azaspiro[4.4]nonane is unique due to its specific substitution pattern and the presence of both oxygen and nitrogen atoms within the spiro ring system. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .

Properties

Molecular Formula

C8H15NO

Molecular Weight

141.21 g/mol

IUPAC Name

3-methyl-2-oxa-7-azaspiro[4.4]nonane

InChI

InChI=1S/C8H15NO/c1-7-4-8(6-10-7)2-3-9-5-8/h7,9H,2-6H2,1H3

InChI Key

JSLRCXOKKHZXMO-UHFFFAOYSA-N

Canonical SMILES

CC1CC2(CCNC2)CO1

Origin of Product

United States

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